molecular formula C16H21ClN2O4 B8481555 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-chlorobenzoic acid

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-chlorobenzoic acid

Cat. No. B8481555
M. Wt: 340.80 g/mol
InChI Key: QAUWCCAKDKGAEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-chlorobenzoic acid is a useful research compound. Its molecular formula is C16H21ClN2O4 and its molecular weight is 340.80 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-chlorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-chlorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H21ClN2O4

Molecular Weight

340.80 g/mol

IUPAC Name

5-chloro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid

InChI

InChI=1S/C16H21ClN2O4/c1-16(2,3)23-15(22)19-8-6-18(7-9-19)13-5-4-11(17)10-12(13)14(20)21/h4-5,10H,6-9H2,1-3H3,(H,20,21)

InChI Key

QAUWCCAKDKGAEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-(4-chloro-2-cyano-phenyl)-piperazine-1-carboxylic acid tert-butyl ester (0.6 g, 1.86 mmol) in methanol (4.0 mL) was added 1.0 N NaOH (4.0 mL, 4.0 mmol) and the resulting mixture was heated to reflux at 80° C. for 36 h. Additional 1.0 N NaOH (2.0 ml, 2.0 mmol) was added to the reaction mixture and refluxed further for 18 hrs. The reaction mixture was concentrated and acidified to pH 4.0-5.0 using 1.0 N HCl and extracted with chloroform (5×). The combined organics were dried over sodium sulfate, concentrated and dried in vacuo overnight. The product contained approximately 20% amide and was separated after esterification in the next step. ESI-MS m/z: 341(M+1), UV retention time: 2.33 min.
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.